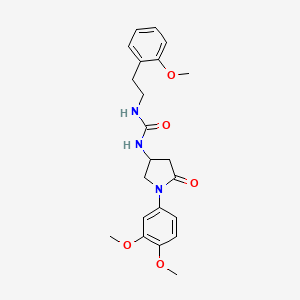

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

Beschreibung

The compound 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea is a urea derivative featuring a pyrrolidin-5-one core substituted with methoxyphenyl and phenethyl groups.

Eigenschaften

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-18-7-5-4-6-15(18)10-11-23-22(27)24-16-12-21(26)25(14-16)17-8-9-19(29-2)20(13-17)30-3/h4-9,13,16H,10-12,14H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKMNWGRJYXBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidinone core linked to a dimethoxyphenyl group and a methoxyphenethyl moiety. The molecular formula is with a molecular weight of 368.43 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 368.43 g/mol |

| Molecular Formula | C21H24N2O4 |

| LogP | 2.3307 |

| Polar Surface Area | 55.982 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for the biosynthesis of inflammatory mediators.

- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing mood and pain perception.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that urea derivatives can disrupt cellular signaling pathways essential for cancer cell proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Analgesic Activity

Preliminary studies suggest that this compound could possess analgesic properties, potentially providing relief in models of acute and chronic pain.

Case Studies

-

Study on Anticancer Activity

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers.

- : Suggests potential for development as an anticancer agent.

-

Anti-inflammatory Study

- Objective : Assess the impact on inflammatory markers in animal models.

- Findings : Treatment resulted in reduced levels of TNF-alpha and IL-6, indicating effective modulation of the inflammatory response.

- : Supports further investigation into therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-Allyl-3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | Anticancer, anti-inflammatory | Similar mechanism of action |

| N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide | Moderate cytotoxicity | Less potent than target compound |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Methoxyphenyl Substitutions

Several analogs share the 3,4-dimethoxyphenyl and urea backbone but differ in substituent positioning and peripheral groups:

Key Findings :

Fluorinated and Heterocyclic Derivatives

Fluorine and heterocyclic substitutions are common strategies to improve metabolic stability and target affinity:

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| 894018-93-0 | C₁₉H₂₀FN₃O₄ | 373.4 | 2-Fluorophenyl substituent |

| 954589-11-8 | C₂₃H₂₅N₃O₇ | 455.46 | Benzodioxol and 3,4,5-trimethoxyphenyl |

Key Findings :

- The 2-fluorophenyl analog (CAS 894018-93-0) reduces molecular weight by ~12 Da compared to non-fluorinated analogs, likely enhancing lipophilicity and blood-brain barrier penetration .

- Benzodioxol substitution (CAS 954589-11-8) increases steric bulk and may confer resistance to oxidative metabolism .

Aminoalkyl and Piperazine-Modified Derivatives

Aminoalkyl and piperazine groups are introduced to modulate solubility and pharmacokinetics:

| Compound (CAS) | Molecular Formula | Molecular Weight | Key Feature |

|---|---|---|---|

| 877641-47-9 | C₁₈H₂₈N₄O₄ | 364.4 | 3-(Dimethylamino)propyl chain |

| 887466-36-6 | C₂₃H₂₆ClN₅O₄ | 496.0 | 4-Chlorophenyl and nitrophenylpiperazine |

Key Findings :

- The dimethylaminopropyl chain (CAS 877641-47-9) introduces a basic amine, improving aqueous solubility at physiological pH .

Physicochemical and Functional Implications

- Methoxy Groups : The number and position of methoxy substituents (e.g., 3,4-dimethoxy vs. 4-methoxy) influence electronic effects and steric hindrance, altering binding to aromatic π-systems in targets like kinases or GPCRs .

- Urea Linkage: The urea moiety provides hydrogen-bond donor/acceptor capacity, critical for interactions with catalytic residues in enzymes such as carbonic anhydrases or proteases .

- Molecular Weight Trends : Analogs with molecular weights >400 Da (e.g., CAS 954589-11-8) may face challenges in passive diffusion, necessitating active transport mechanisms .

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediates

Core Pyrrolidinone Synthesis

The 5-oxopyrrolidin-3-yl scaffold is synthesized via cyclocondensation of γ-amino acids or through intramolecular lactamization . For the 3,4-dimethoxyphenyl-substituted pyrrolidinone, a plausible route involves:

Urea Linker Formation

Urea bonds are typically constructed via:

Detailed Synthetic Pathways

Route 1: Triphosgene-Mediated Urea Coupling

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-Amine

Procedure :

- React 3,4-dimethoxyphenylacetic acid with ethyl acetoacetate in acetic anhydride to form a β-keto ester.

- Subject the ester to ammonium acetate and formaldehyde in a Mannich reaction, yielding a pyrrolidine intermediate.

- Oxidize the pyrrolidine with hydrogen peroxide (30%) in ethanol under reflux to form the 5-oxopyrrolidin-3-amine.

Step 2: Preparation of 2-Methoxyphenethylamine

Procedure :

Step 3: Urea Bond Formation

Conditions :

Workup :

- Quench with ice water, extract with DCM, dry over MgSO4, and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Catalyst | Triethylamine |

| Solvent | Dichloromethane |

| Key Reagent | Triphosgene |

Route 2: Fe3O4-Catalyzed Green Synthesis

Step 1: One-Pot Urea Formation

Conditions :

Mechanism :

- Fe3O4 facilitates dehydrogenation, promoting nucleophilic attack of amines on carbonyl groups.

| Parameter | Value |

|---|---|

| Catalyst | Fe3O4 nanoparticles |

| Solvent | p-Xylene |

| Temperature | 140°C |

| Time | 60 hours |

Optimization and Challenges

Solvent and Catalytic Systems

Analytical Characterization

Spectroscopic Data

Industrial and Environmental Considerations

Scalability

Waste Management

- Triphosgene Route : Requires neutralization of HCl byproducts with aqueous NaOH.

- Fe3O4 Route : Enables catalyst回收 via magnetic separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.